Fosaprepitant Morpholine Hydrochloride Fosaprepitant Morpholine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16184797
InChI: InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m1./s1
SMILES:
Molecular Formula: C20H19ClF7NO2
Molecular Weight: 473.8 g/mol

Fosaprepitant Morpholine Hydrochloride

CAS No.:

Cat. No.: VC16184797

Molecular Formula: C20H19ClF7NO2

Molecular Weight: 473.8 g/mol

* For research use only. Not for human or veterinary use.

Fosaprepitant Morpholine Hydrochloride -

Specification

Molecular Formula C20H19ClF7NO2
Molecular Weight 473.8 g/mol
IUPAC Name (2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride
Standard InChI InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m1./s1
Standard InChI Key DWCCMKXSGCKMJF-VROPXZTASA-N
Isomeric SMILES C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl
Canonical SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Fosaprepitant dimeglumine (IUPAC name: (3-{[(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid compound with 1-deoxy-1-(methylamino)-D-glucitol) features a stereochemically complex structure with three chiral centers . The molecule combines:

  • A substituted morpholine ring

  • Triazolinone pharmacophore

  • Bis(trifluoromethyl)benzene moiety

  • Phosphoryl group enabling prodrug activation

The dimeglumine counterion (N-methyl-D-glucamine) enhances aqueous solubility to 1 mg/mL, critical for intravenous formulation . X-ray crystallography reveals intramolecular hydrogen bonding between the morpholine oxygen and triazolinone carbonyl, stabilizing the bioactive conformation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>23</sub>H<sub>22</sub>F<sub>7</sub>N<sub>4</sub>O<sub>6</sub>P·C<sub>7</sub>H<sub>17</sub>NO<sub>5</sub>
Molecular Weight914.83 g/mol
logP2.3 (calculated)
pKa3.1 (phosphonic acid)
Aqueous Solubility1 mg/mL in saline
Plasma Protein Binding>95%

Prodrug Activation Pathway

The phosphoryl group undergoes rapid enzymatic hydrolysis by alkaline phosphatases in vivo, releasing aprepitant within 30 minutes post-infusion . This bioconversion pathway avoids first-pass metabolism while maintaining the parent drug's NK1 receptor affinity (K<sub>i</sub> = 0.1 nM) .

Mechanism of Action and Pharmacodynamics

Neurokinin-1 Receptor Antagonism

Fosaprepitant's therapeutic effect arises entirely from its metabolite aprepitant, which:

  • Competitively inhibits substance P binding to NK1 receptors in the area postrema and nucleus tractus solitarius

  • Reduces signal transduction through G<sub>q</sub>-mediated phospholipase C activation

  • Modulates vagal afferent signaling from the gastrointestinal tract

Table 2: Receptor Binding Profile

ReceptorIC<sub>50</sub> (nM)Selectivity vs 5-HT<sub>3</sub>
NK10.1>10,000-fold
5-HT<sub>3</sub>>10,000-
D<sub>2</sub>>100,000>100,000-fold

Data from FDA pharmacology reviews and PubChem assays demonstrate exceptional NK1 specificity without meaningful interaction with other emesis-related receptors.

CYP450 Modulation

Unlike aprepitant, fosaprepitant exhibits transient CYP3A4 inhibition (30% reduction in midazolam clearance) lasting 48 hours post-dose . This necessitates dose adjustments for:

  • Dexamethasone (20% reduction)

  • Warfarin (30% INR decrease observed)

Clinical Efficacy in Chemotherapy-Induced Nausea/Vomiting

Phase III Trial Outcomes

The pivotal REGIMEN trial (N=523) established the 150 mg single-dose regimen's non-inferiority to oral aprepitant:

EndpointFosaprepitantOral AprepitantΔ (95% CI)
Complete Response*52.3%49.7%2.6% (-3.8-9.0)
No Emesis (0-120h)78.1%75.4%2.7% (-3.1-8.5)

*No emesis/rescue medication 0-120h post-chemotherapy

Radiation Therapy Applications

A 2023 randomized trial in nasopharyngeal carcinoma (N=100) compared weekly vs q3wk dosing during chemoradiation:

OutcomeWeekly (n=50)q3wk (n=50)HR (95% CI)
Complete Response20.4%12.5%0.66 (0.43-1.02)
Grade ≥2 Nausea34%52%0.58 (0.39-0.87)

Weekly administration reduced nausea severity despite similar complete response rates .

Industrial Synthesis and Manufacturing

Patent-Covered Synthesis (CN103204878A)

The optimized route from aprepitant involves three stages:

  • Phosphorylation

    • React aprepitant with tetrabenzyl pyrophosphate

    • Base: NaHMDS in anhydrous THF

    • Yield: 82-85% dibenzyl ester intermediate

  • Selective Debenzylation

    • Pd/C hydrogenation in methanol

    • Removes one benzyl group (97% purity)

  • Salt Formation

    • Meglumine addition in ethanol/water

    • Crystallization yields 99.5% pure fosaprepitant dimeglumine

Table 3: Process Metrics

StepTemperatureTimeYieldPurity
Phosphorylation-10°C4h83%95%
Debenzylation25°C12h91%97%
Salt Formation0-5°C48h88%99.5%

This route improved upon earlier methods by avoiding chromatographic purification and achieving >99% enantiomeric excess .

Adverse Event Profile and Risk Mitigation

Infusion-Related Reactions

Phase III trials reported:

  • Phlebitis (8.2%)

  • Pain at injection site (5.1%)

  • Erythema (3.7%)

Slow infusion (20-30 minutes) and proper catheter placement reduce these events .

Drug-Drug Interactions

Clinically significant interactions require monitoring:

Concomitant DrugEffectManagement
Dexamethasone↑ AUC 2.2-foldReduce dose 20%
Warfarin↓ INR by 30%Frequent INR checks
Oral Contraceptives↓ EfficacyAlternative contraception

Regulatory Status and Global Availability

FDA-approved since 2008 with key milestones:

  • 2018: Expanded indication for MEC (moderately emetogenic chemo)

  • 2021: EMA approval for pediatric use ≥6 months

  • 2023: WHO Essential Medicines List inclusion

Current guidelines (ASCO, MASCC) recommend fosaprepitant as first-line:

  • With highly emetogenic chemotherapy (HEC)

  • For carboplatin AUC ≥4 regimens

Future Research Directions

Emerging applications under investigation:

  • Postoperative Nausea: Phase II trial (NCT04892333) testing 150mg vs ondansetron

  • Hyperemesis Gravidarum: Case reports suggest efficacy when conventional therapy fails

  • Neuropathic Pain: NK1 antagonism may modulate central sensitization

Ongoing formulation development focuses on:

  • Subcutaneous autoinjector for home use

  • Nanoparticle formulations for extended release

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator